molecular formula C23H31NO4 B2715177 4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one CAS No. 1798679-38-5

4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2715177
CAS No.: 1798679-38-5
M. Wt: 385.504
InChI Key: FTPHBNLYACBUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique structure combining adamantane, piperidine, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the piperidine ring and the pyranone moiety. Key steps include:

    Adamantane Derivative Preparation: The adamantane core is functionalized through acetylation to introduce the acetyl group.

    Piperidine Ring Formation: The acetylated adamantane is reacted with piperidine under controlled conditions to form the piperidine ring.

    Pyranone Introduction: The final step involves the formation of the pyranone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the piperidine and pyranone rings can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, piperidine-containing molecules, and pyranone-based structures. Examples include:

    Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian agent.

    Piperidine: A common structural motif in many pharmaceuticals.

    Coumarin: A pyranone-based compound with various biological activities.

Properties

IUPAC Name

4-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-15-6-20(10-22(26)27-15)28-19-2-4-24(5-3-19)21(25)14-23-11-16-7-17(12-23)9-18(8-16)13-23/h6,10,16-19H,2-5,7-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHBNLYACBUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.